molecular formula C8H14O2 B107400 2-Methylcyclohexanecarboxylic acid CAS No. 56586-13-1

2-Methylcyclohexanecarboxylic acid

Cat. No. B107400
CAS RN: 56586-13-1
M. Wt: 142.2 g/mol
InChI Key: VSKXJRZPVDLHFY-UHFFFAOYSA-N
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Description

2-Methylcyclohexanecarboxylic acid is a chemical compound that is part of the cyclohexane carboxylic acids family. It is a derivative of cyclohexanecarboxylic acid with a methyl group at the second carbon of the ring. This compound is related to various research areas, including organic synthesis, catalysis, and the study of mesomorphic properties of chemical compounds.

Synthesis Analysis

The synthesis of cyclohexane derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. For instance, 1-t-Butylcyclohexanecarboxylic acid, a related compound, has been synthesized from t-butyl-cyclohexanols and by the Koch-Haaf carboxylation . Although not directly about 2-methylcyclohexanecarboxylic acid, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives has been extensively studied. For example, the configurations of isomeric 2-methyltartaric acids and related compounds have been determined using infrared absorption spectra of their calcium salts . This kind of analysis is crucial for understanding the physical and chemical properties of these molecules, including 2-methylcyclohexanecarboxylic acid.

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions. The oxidation of 2-methylcyclohexanone, a closely related ketone, by dioxygen catalyzed by vanadium-containing heteropolyanions has been studied, leading to the production of 6-oxoheptanoic acid . This indicates that similar oxidation reactions might be applicable to 2-methylcyclohexanecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be quite diverse. For instance, mesomorphic derivatives prepared from ethyl esters of 2-methylcyclohex-2-ene-4-one-1-carboxylic acid show lower nematic—isotropic transition temperatures and a narrower nematic range compared to analogous derivatives . This suggests that the introduction of a methyl group and other substituents can significantly affect the mesomorphic properties of these compounds. Additionally, the analysis of various methylpentanoic and cyclohexanecarboxylic acids in wines and alcoholic beverages has been developed, indicating the presence and quantification of these compounds in different types of beverages .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Methylcyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various chemical compounds. Haaf (2003) highlights its use in organic syntheses, indicating its versatility in forming numerous products including 1-Methylcyclohexanecarboxylic acid, 2-Methylbutyric acid, and others through carboxylation processes involving carbon monoxide (Haaf, 2003). Moreover, studies on antidiabetic agents have utilized derivatives of 2-Methylcyclohexanecarboxylic acid for pharmacological property assessments, highlighting its role in the development of potent antidiabetic compounds (Sohda, Meguro, & Kawamatsu, 1984).

Optical and Stereochemical Properties

The optical and stereochemical properties of derivatives of 2-Methylcyclohexanecarboxylic acid are of significant interest in scientific research. Nohira, Ehara, & Miyashita (1970) explored the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, demonstrating the importance of these compounds in understanding stereochemistry and molecular rotations (Nohira, Ehara, & Miyashita, 1970). Furthermore, Tatsumi (1966) conducted studies on isomeric 2-Methyltartaric acids and related compounds, assigning configurations based on infrared absorption spectra, illustrating the compound's utility in stereochemical investigations (Tatsumi, 1966).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements P280 - P305 + P351 + P338 advise wearing protective gloves/eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKXJRZPVDLHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901211
Record name NoName_295
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclohexanecarboxylic acid

CAS RN

56586-13-1, 15177-62-5
Record name 2-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
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Record name trans-2-Methylcyclohexanecarboxylic acid
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Record name 2-Methylcyclohexanecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-methylcyclohexanecarboxylic acid
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Record name 2-methylcyclohexanecarboxylic acid
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Synthesis routes and methods

Procedure details

Ethyl 2-methylcyclohexanecarboxylate (50 g, 0.295 mmole) was added to a solution of potassium hydroxide (27 g, 0.48 mole) in anhydrous methanol (300 ml). The mixture was stirred overnight at room temperature and then evaporated to dryness under reduced pressure. The residue was redissolved in water and the solution extracted with ether (3×200 ml), then acidified (pH<2), and re-extracted with ether (3×200 ml). The final, combined organic extracts were washed with water, dried (MgSO4) and evaporated under reduced pressure to yield 2-methylcyclohexanecarboxylic acid. The crude product was converted to the acid chloride by treatment with excess thionyl chloride (100 ml) at room temperature for 30 minutes. The thionyl chloride was evaporated under reduced pressure and the residue distilled in vacuo to give 2-methylcyclohexanecarboxyl chloride (33 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexanecarboxylic acid
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2-Methylcyclohexanecarboxylic acid
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2-Methylcyclohexanecarboxylic acid
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2-Methylcyclohexanecarboxylic acid
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2-Methylcyclohexanecarboxylic acid

Citations

For This Compound
86
Citations
RR Crenshaw, GM Luke, TA Jenks… - Journal of Medicinal …, 1973 - ACS Publications
… Syntheses and biological activities are reported for the four (±) diastereoisomers of 4-(p-methoxyphenyl)2-methylcyclohexanecarboxylic acid and for 75 related compounds. Antifertility, …
Number of citations: 12 pubs.acs.org
J Sicher, M Tichý, F Šipoš - Tetrahedron Letters, 1966 - Elsevier
… The feature responsible for the highly strained nature of the COOHa conformer of cis-2-methylcyclohexanecarboxylic acid (VI) is also seen to be a consequence of the fact that the …
Number of citations: 2 www.sciencedirect.com
PA Meulman - 1963 - scholarworks.wmich.edu
… A variety of methods are recorded for the preparation of trans-2methylcyclohexanecarboxylic acid (II) in addition to those reviewed by Macbeth, Mills and Simmonds (21). The …
Number of citations: 0 scholarworks.wmich.edu
NB Chapman, A Ehsan, J Shorter… - Journal of the Chemical …, 1967 - pubs.rsc.org
… smaller than in trans-2-methylcyclohexanecarboxylic acid which involves the same distance … results which show that the reaction of cis-2-methylcyclohexanecarboxylic acid has a rate …
Number of citations: 3 pubs.rsc.org
S ISODA - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Four isomers of 4-aminomethyl-2-methylcyclohexanecarboxylic acid (9) were synthesized from 4-cyano-o-toluic acid (2) or cis or trans 2-methyl-4-oxocyclohexanecarboxylic acid (5), …
Number of citations: 7 www.jstage.jst.go.jp
A Khrimian, AK Margaryan, WF Schmidt - Tetrahedron, 2003 - Elsevier
… Key steps included an asymmetric Diels–Alder reaction using a sultam auxiliary and cyclization of the unwanted trans-5-iodo-trans-2-methylcyclohexanecarboxylic acid (8) to the …
Number of citations: 15 www.sciencedirect.com
M Beroza, N Green, SI Gertler, LF Steiner… - Journal of Agricultural …, 1961 - ACS Publications
… Of the 46 esters of 4(or 5)-chloro-and bromo-2-methylcyclohexanecarboxylic acid prepared, … Esters of 4(_or 5)-Chloro(or bromo)2-methylcyclohexanecarboxylic Acid. The preparation of …
Number of citations: 238 pubs.acs.org
JFJ Dippy, SRC Hughes, JW Laxton - Journal of the Chemical Society …, 1954 - pubs.rsc.org
The thermodynamic dissociation constants of the seven monomethylcyclohexanecarboxylic acids in water at 25" have been determined, together with those of cyclohexanecarboxylic …
Number of citations: 25 pubs.rsc.org
NB Chapman, A Ehsan, J Shorter… - Journal of the Chemical …, 1967 - pubs.rsc.org
… and for cis-2methylcyclohexanecarboxylic acid in methanol or ethanol, respectively, might suggest that the carboxyl group in cis-2-methylcyclohexanecarboxylic acid is almost entirely in …
Number of citations: 3 pubs.rsc.org
RE Doolittle, RT Cunningham, TP McGovern… - Journal of chemical …, 1991 - Springer
… , a synthetic lure attractive to male Mediterranean fruit flies, is the 1S,2S,4R enantiomer of isomer C, the fert-butyl ester of ris-4-chloro-trans-2-methylcyclohexanecarboxylic acid. We also …
Number of citations: 21 link.springer.com

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